molecular formula C25H22BrN3O2S B2464332 N-(2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide CAS No. 532969-72-5

N-(2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide

Cat. No. B2464332
CAS RN: 532969-72-5
M. Wt: 508.43
InChI Key: JIXDMMDHAQGVEG-UHFFFAOYSA-N
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Description

N-(2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H22BrN3O2S and its molecular weight is 508.43. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Neuroprotective Applications

Compounds related to N-(2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide have shown significant promise in the field of neuroprotection and antioxidant applications. A study by Pachón-Angona et al. (2019) details the synthesis of certain derivatives with potent antioxidant capacities and remarkable neuroprotective effects against cell death induced by oxidative stress. These compounds also exhibit efficient activation of the Nrf2 signaling pathway, making them interesting new antioxidant agents for pathologies associated with oxidative stress (Pachón-Angona et al., 2019).

Electrophysiological Activity

Research by Morgan et al. (1990) explores the cardiac electrophysiological activity of N-substituted imidazolylbenzamides, demonstrating their potential as class III agents. Some of these compounds exhibit potency comparable to sematilide, indicating their potential in developing treatments for reentrant arrhythmias (Morgan et al., 1990).

Alkaline Phosphatase Inhibition

A study conducted by Abbasi et al. (2019) focuses on the synthesis of novel bi-heterocyclic benzamides and their inhibitory effects on alkaline phosphatase. These molecules were identified as potent inhibitors and could be considered as nontoxic medicinal scaffolds for normal bone and teeth calcification (Abbasi et al., 2019).

Antimicrobial Activity

Research into the antimicrobial properties of related compounds is also prominent. Zadrazilova et al. (2015) assessed the bactericidal activity of certain benzamides against methicillin-resistant Staphylococcus aureus (MRSA). Their findings demonstrate significant bactericidal effects, indicating potential applications in combating MRSA infections (Zadrazilova et al., 2015).

Anti-inflammatory and Analgesic Properties

Kalsi et al. (1990) investigated the anti-inflammatory activity of indolyl azetidinones. Their study revealed that certain compounds in this category exhibited significant anti-inflammatory effects, potentially opening avenues for new anti-inflammatory treatments (Kalsi et al., 1990).

properties

IUPAC Name

N-[2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrN3O2S/c26-19-10-12-20(13-11-19)28-24(30)17-32-23-16-29(22-9-5-4-8-21(22)23)15-14-27-25(31)18-6-2-1-3-7-18/h1-13,16H,14-15,17H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIXDMMDHAQGVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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